![molecular formula C10H8N2OS B1255327 3-Isothiocyanato-4-methoxy-1H-indole CAS No. 929083-72-7](/img/structure/B1255327.png)
3-Isothiocyanato-4-methoxy-1H-indole
Overview
Description
“3-Isothiocyanato-4-methoxy-1H-indole” is a chemical compound with the molecular formula C11H10N2OS . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest due to their diverse biological and clinical applications . Key steps in the synthesis of related compounds include a Sonogashira coupling and a CuI-mediated indole formation .Molecular Structure Analysis
The molecular structure of “3-Isothiocyanato-4-methoxy-1H-indole” can be represented by the SMILES notation: COc2cccc1ncc(C\N=C=S)c12 . This indicates the presence of a methoxy group (OCH3) and an isothiocyanato group (N=C=S) attached to the indole ring.Chemical Reactions Analysis
While specific chemical reactions involving “3-Isothiocyanato-4-methoxy-1H-indole” are not detailed in the available resources, indole derivatives are known to participate in a variety of reactions. For instance, they can undergo electrophilic substitution due to the excessive π-electrons delocalization .Physical And Chemical Properties Analysis
The average mass of “3-Isothiocyanato-4-methoxy-1H-indole” is 218.275 Da, and its monoisotopic mass is 218.051376 Da .Scientific Research Applications
Indole Glucosinolate Breakdown and Biological Effects
Indole glucosinolates, such as 1-methoxyIMG, 4-hydroxyIMG, and 4-methoxyIMG, play a critical role in plant defense mechanisms. Upon tissue disruption, enzymatic hydrolysis leads to the formation of various physiologically active indole compounds, including isothiocyanates like indol-3-ylmethyl isothiocyanate. These compounds interact with water, ascorbate, glutathione, and other plant metabolites, influencing plant responses to biotic stress and potentially impacting human diets through their effects on detoxifying enzymes and carcinogenesis (Agerbirk et al., 2008).
Enzymatic Hydrolysis Pathway
The enzymatic hydrolysis of indole glucosinolates, such as 1-methoxyindol-3-ylmethyl glucosinolate, proceeds through the formation of corresponding isothiocyanates. This pathway provides evidence for the generation of indole phytoalexins, crucial in plant defense and biochemical interactions (Hanley et al., 1990).
Synthesis and Antimicrobial Evaluation of Indole Derivatives
The synthesis of new indole derivatives, including compounds with ethoxycarbonyl and methoxycarbonyl groups, has been explored for potential antimicrobial applications. These synthesized compounds, by reacting with various agents, form heterocyclic structures that demonstrate antimicrobial potential, highlighting the versatility of indole compounds in medicinal chemistry (Kalshetty et al., 2012).
Rh(III)-Catalyzed Coupling Reactions
The Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids leads to diverse product formation through selective bond formation. This process demonstrates the potential of indole derivatives in facilitating complex chemical reactions, useful in pharmaceutical and synthetic chemistry (Zheng et al., 2014).
In Silico Study of Radical Scavenging Activities
Indole-3-carbinol derivatives, including methoxy-indole carbinols, have been studied for their antioxidant activities. These compounds, especially those with hydroxyl groups on the indole ring, show significant radical scavenging activity, indicating their potential as antioxidants in dietary applications for preventive and regenerative medicine (Vo & Mechler, 2019).
Future Directions
properties
IUPAC Name |
3-isothiocyanato-4-methoxy-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-13-9-4-2-3-7-10(9)8(5-11-7)12-6-14/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDFPSQNQFBWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582863 | |
Record name | 3-Isothiocyanato-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isothiocyanato-4-methoxy-1H-indole | |
CAS RN |
929083-72-7 | |
Record name | 3-Isothiocyanato-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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